molecular formula C11H6F4N6 B258183 (5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole

(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole

Cat. No. B258183
M. Wt: 298.2 g/mol
InChI Key: RFDRDGPIEAMUTO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole is a tetrazole derivative that has been extensively studied for its potential as a therapeutic agent. This compound is known for its ability to modulate various biological processes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole involves the inhibition of various enzymes and proteins that are involved in the regulation of biological processes. The compound has been found to modulate the activity of various kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
The (5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, the compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole in lab experiments is its potent activity against various diseases. The compound has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, the compound has several limitations, including its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on (5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Additionally, researchers are exploring the potential of the compound in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research on the mechanism of action of the compound, which may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of (5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole involves the reaction of 4-fluorobenzaldehyde with trifluoromethylpyrazole in the presence of a base. The resulting product is then treated with sodium azide to form the tetrazole ring.

Scientific Research Applications

The (5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole has been widely researched for its potential applications in various fields of science. One of the primary areas of research has been in the development of new drugs. The compound has been found to exhibit potent activity against various diseases, including cancer and inflammation.

properties

Product Name

(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole

Molecular Formula

C11H6F4N6

Molecular Weight

298.2 g/mol

IUPAC Name

(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole

InChI

InChI=1S/C11H6F4N6/c12-6-1-3-7(4-2-6)21-10(18-19-20-21)8-5-16-17-9(8)11(13,14)15/h1-5H,(H,18,20)/b10-8+

InChI Key

RFDRDGPIEAMUTO-CSKARUKUSA-N

Isomeric SMILES

C1=CC(=CC=C1N2/C(=C/3\C=NN=C3C(F)(F)F)/N=NN2)F

SMILES

C1=CC(=CC=C1N2C(=C3C=NN=C3C(F)(F)F)N=NN2)F

Canonical SMILES

C1=CC(=CC=C1N2C(=C3C=NN=C3C(F)(F)F)N=NN2)F

Origin of Product

United States

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